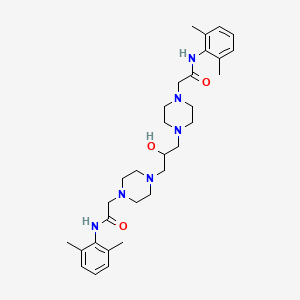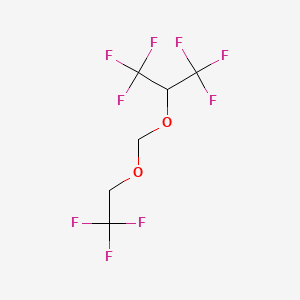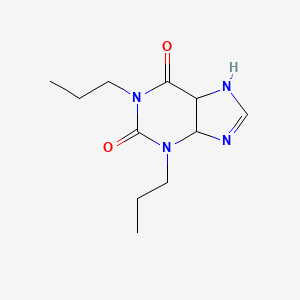![molecular formula C24H31ClLiNO4S B13839511 lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate involves several steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorophenol with 2-bromopropane to form 2-(4-chlorophenoxy)propane.
Imine formation: The intermediate is then reacted with propylamine to form the imine derivative.
Cyclization: The imine derivative undergoes cyclization with cyclohexanone to form the cyclohexenone derivative.
Lithium salt formation: Finally, the cyclohexenone derivative is reacted with lithium hydroxide to form the lithium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled temperature and pressure: To ensure the reactions proceed efficiently.
Purification steps: Including recrystallization and chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly used.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
Lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of herbicides.
Biology: Studied for its effects on plant physiology and its mechanism of action as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Used in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid biosynthesis, ultimately causing the death of the target weeds . The molecular targets include the ACC enzyme and associated pathways involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Profoxydim: The parent compound without the lithium salt.
Cyclohexenone derivatives: Other compounds with similar cyclohexenone structures.
Chlorophenoxy herbicides: Compounds with similar chlorophenoxy groups.
Uniqueness
Lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate is unique due to its lithium salt form, which enhances its solubility and stability compared to its parent compound . This makes it more effective as a herbicide and easier to handle in industrial applications .
Properties
Molecular Formula |
C24H31ClLiNO4S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate |
InChI |
InChI=1S/C24H32ClNO4S.Li/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17;/h7-10,16-18,27H,3-6,11-15H2,1-2H3;/q;+1/p-1/b26-21-; |
InChI Key |
LRGTYGSKTGIXOL-AURQPEIRSA-M |
Isomeric SMILES |
[Li+].CCC/C(=N/OCC(C)OC1=CC=C(C=C1)Cl)/C2=C(CC(CC2=O)C3CCCSC3)[O-] |
Canonical SMILES |
[Li+].CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



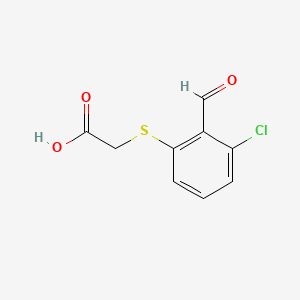
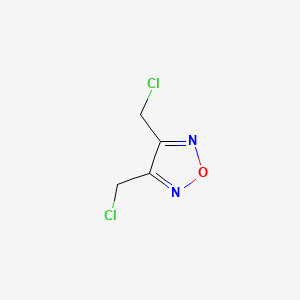
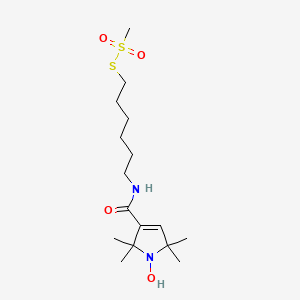
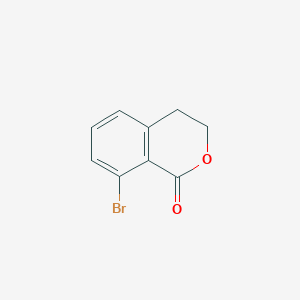
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
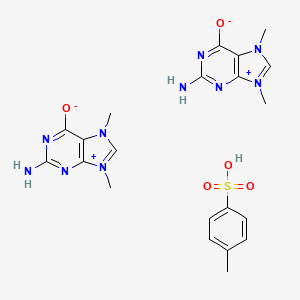
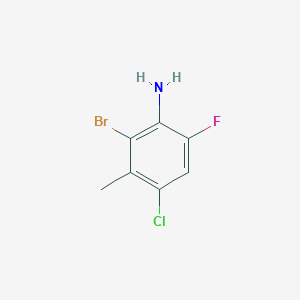
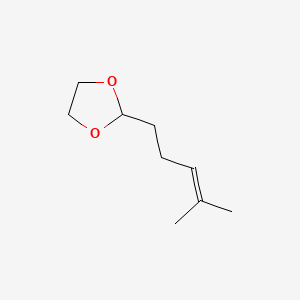
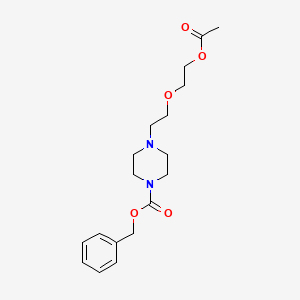
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
